Octadecane, 1-(1,1-dimethylethoxy)-
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Overview
Description
Octadecane, 1-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C22H46O. It is a derivative of octadecane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1-(1,1-dimethylethoxy)- typically involves the reaction of octadecane with 1,1-dimethylethoxy reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran, and the product is purified through standard extraction and distillation techniques .
Industrial Production Methods
Industrial production of Octadecane, 1-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Octadecane, 1-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octadecane or other derivatives.
Substitution: The 1,1-dimethylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
Octadecane, 1-(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in high-temperature reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Octadecane, 1-(1,1-dimethylethoxy)- exerts its effects involves interactions with molecular targets and pathways. The 1,1-dimethylethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in synthesis and other fields .
Comparison with Similar Compounds
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a similar structure but without the 1,1-dimethylethoxy group.
Octadecane, 1-(ethenyloxy)-: Another derivative of octadecane with an ethenyloxy group instead of the 1,1-dimethylethoxy group.
Uniqueness
Octadecane, 1-(1,1-dimethylethoxy)- is unique due to the presence of the 1,1-dimethylethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61548-84-3 |
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Molecular Formula |
C22H46O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]octadecane |
InChI |
InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22(2,3)4/h5-21H2,1-4H3 |
InChI Key |
DVFRYFLSZCALRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(C)(C)C |
Origin of Product |
United States |
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